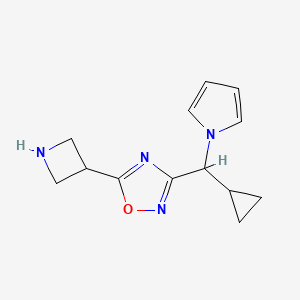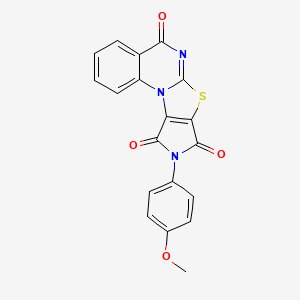
Npxhfuyomcfuec-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolo-thiazolo-quinazoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione typically involves multi-step reactions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile to yield thiazolo-pyrimidine derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers advantages such as reduced reaction times, higher yields, and improved safety . The use of microwave irradiation facilitates the efficient absorption of energy by the reacting molecules, leading to faster and more controlled reactions.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced thiazolo-quinazoline compounds.
Scientific Research Applications
9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidines: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Thiazoles: Known for their antimicrobial and anti-inflammatory properties.
Quinazolines: These compounds are widely studied for their anticancer and anti-inflammatory activities.
Uniqueness
What sets 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione apart is its unique combination of structural features from pyrrolo, thiazolo, and quinazoline moieties. This combination imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H11N3O4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
14-(4-methoxyphenyl)-11-thia-1,9,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,9,12(16)-pentaene-8,13,15-trione |
InChI |
InChI=1S/C19H11N3O4S/c1-26-11-8-6-10(7-9-11)21-17(24)14-15(18(21)25)27-19-20-16(23)12-4-2-3-5-13(12)22(14)19/h2-9H,1H3 |
InChI Key |
NPXHFUYOMCFUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C5=CC=CC=C5N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
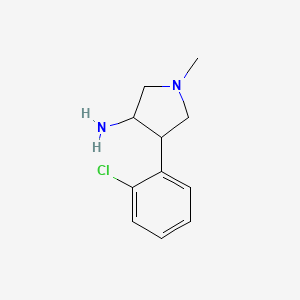
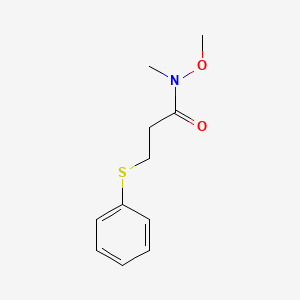
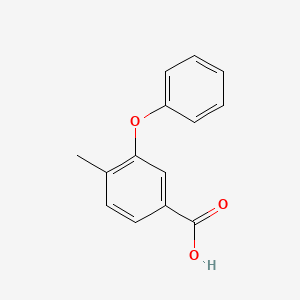
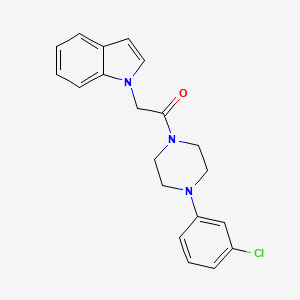


![3-((1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B14877695.png)
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14877701.png)
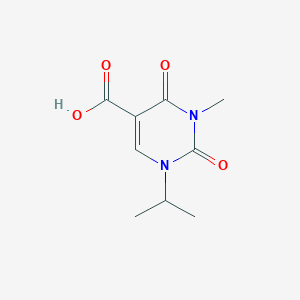
![1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14877711.png)

